Deltorphin II

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis and Binding Characteristics : Deltorphin II was synthesized using catalytic tritiation, yielding a radiolabeled form that exhibited high affinity for delta opioid receptors (Buzas et al., 1992).

- Structural Modifications : Various analogs of this compound have been synthesized to explore the role of specific amino acids in its structure, particularly in relation to its delta-opioid receptor selectivity (Sasaki et al., 1991).

Molecular Structure Analysis

- Conformation in Membrane Environment : The molecular conformation of this compound in membrane environments was studied using NMR spectroscopy, revealing an S-shaped backbone structure possibly related to its receptor selectivity (Ohno et al., 1993).

Chemical Reactions and Properties

- Receptor Binding and Selectivity : this compound displays a unique binding profile with high selectivity for delta opioid receptors, differing significantly from its binding to mu and kappa receptors (Buzas et al., 1992).

Physical Properties Analysis

- Stability and Permeability : The stability and blood-brain barrier permeability of this compound and its analogs have been analyzed, showing that certain sequence modifications can influence these properties (Thomas et al., 1997).

Chemical Properties Analysis

- Synthesis and Structure-Activity Relationships : Studies on the synthesis of this compound analogs and their structure-activity relationships provide insights into the chemical properties that contribute to its opioid activity and receptor selectivity (Salvadori et al., 1991).

Wissenschaftliche Forschungsanwendungen

Deltorphin 2 has several applications in scientific research:

Pain Modulation: Due to its high affinity for the delta-opioid receptor, Deltorphin 2 is used to study pain pathways and the role of delta-opioid receptors in pain modulation.

Cardioprotection: Research has shown that Deltorphin 2 can reduce infarct size in models of myocardial ischemia-reperfusion injury, highlighting its potential in cardioprotection.

Neuropharmacology: Deltorphin 2 is used to investigate the mechanisms of opioid receptor function and the blood-brain barrier penetration of opioid peptides.

Drug Development: Its selective action on delta-opioid receptors makes it a valuable lead compound for developing new analgesics with fewer side effects compared to traditional opioids.

Wirkmechanismus

Deltorphin 2 exerts its effects by binding to the delta-opioid receptor, a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving protein kinases such as protein kinase C (PKC), extracellular signal-regulated kinases (ERK1/2), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG). These pathways lead to various cellular responses, including inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity . The activation of delta-opioid receptors by Deltorphin 2 results in analgesic effects and cardioprotection .

Similar Compounds:

Deltorphin I: Another naturally occurring delta-opioid receptor agonist with a similar structure but different amino acid sequence.

Dermorphin: A potent mu-opioid receptor agonist derived from the same frog species, with a different receptor selectivity profile.

Uniqueness of Deltorphin 2: Deltorphin 2 is unique due to its high selectivity and affinity for the delta-opioid receptor, making it one of the most potent natural delta-opioid receptor agonists known. Its ability to penetrate the blood-brain barrier more effectively than other opioid peptides further distinguishes it from similar compounds .

Biochemische Analyse

Biochemical Properties

Deltorphin II interacts with the δ opioid receptor, a G protein-coupled receptor, in the central nervous system . The interaction between this compound and the δ opioid receptor is characterized by high affinity and selectivity .

Cellular Effects

This compound, through its interaction with the δ opioid receptor, can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the δ opioid receptor . This binding can lead to the activation or inhibition of various enzymes, leading to changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways through its interaction with the δ opioid receptor

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deltorphin 2 can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While industrial production methods for Deltorphin 2 are not widely documented, the principles of large-scale peptide synthesis can be applied. This involves optimizing the SPPS process for scale-up, ensuring high yield and purity. The use of automated peptide synthesizers and advanced purification techniques, such as preparative HPLC, can facilitate the production of Deltorphin 2 on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: Deltorphin 2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its methionine residues .

Common Reagents and Conditions:

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are commonly used in SPPS.

Oxidation: Methionine residues can be oxidized using hydrogen peroxide or performic acid.

Reduction: Methionine sulfoxide can be reduced back to methionine using reagents like dithiothreitol (DTT).

Major Products: The primary product of these reactions is the intact peptide chain of Deltorphin 2. Oxidation of methionine residues results in methionine sulfoxide, while reduction reactions restore the original methionine .

Eigenschaften

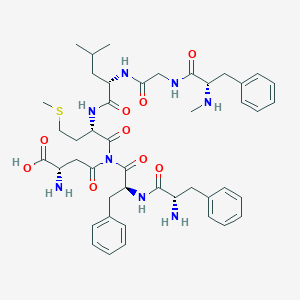

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNBRHVOPFWRRG-RCEFDBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Deltorphin II and what is its primary target in the body?

A1: this compound is a naturally occurring heptapeptide originally isolated from the skin of the South American frog, Phyllomedusa bicolor. It exhibits high selectivity and affinity for δ-opioid receptors (DOR), which are part of the G protein-coupled receptor superfamily. [, , , , , ]

Q2: How does this compound interact with δ-opioid receptors?

A2: this compound binds to DOR, initiating a signaling cascade. This involves the activation of G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase activity. [, , , , ]

Q3: What are the downstream effects of this compound binding to δ-opioid receptors?

A3: this compound binding to DOR triggers various downstream effects, including:

- Inhibition of cAMP formation: This is a common pathway for opioid receptor signaling. [, ]

- Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and activation of potassium channels, influencing neuronal excitability. [, ]

- Activation of intracellular signaling pathways: this compound can also activate signaling pathways like the phosphoinositide cascade, potentially contributing to its pharmacological effects. []

Q4: What is the role of the third extracellular loop of the δ-opioid receptor in binding this compound?

A4: The third extracellular loop of the DOR is crucial for the binding of delta-selective ligands like this compound. Mutations within this loop, specifically at Trp284, Val296, and Val297, significantly reduce the receptor's affinity for this compound. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C40H59N9O10 and a molecular weight of 802.95 g/mol.

Q6: Is there any spectroscopic data available on this compound?

A7: Yes, NMR and CD spectroscopy have been used to study this compound's structure and its interaction with DOR fragments, particularly those containing the third extracellular loop. [, ] These studies revealed conformational changes in both this compound and the receptor fragment upon binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

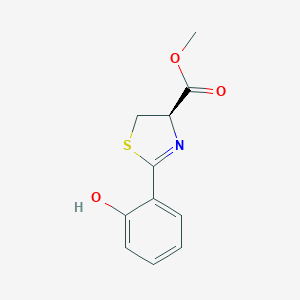

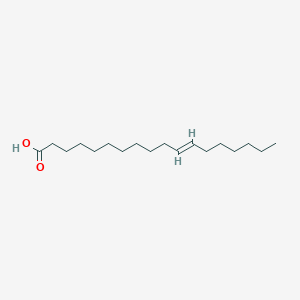

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)